2,2,3',4'-Tetramethylbutyrophenone

Description

Contextualization within the Butyrophenone (B1668137) Class

Butyrophenone is an organic compound with the chemical formula C₆H₅C(O)C₃H₇, characterized by a phenyl ring attached to a carbonyl group, which is in turn bonded to a butyl chain. wikipedia.org This core structure serves as the foundation for a large family of derivatives known as the butyrophenones. wikipedia.orgacs.org These compounds are of significant interest, particularly in the field of medicinal chemistry.

Many butyrophenone derivatives are utilized as antipsychotic medications to manage various psychiatric disorders, including schizophrenia. acs.orgmdpi.com A notable example is Haloperidol, a widely used antipsychotic drug. wikipedia.org The pharmacological activity of these compounds is often attributed to their ability to interact with dopamine (B1211576) receptors in the brain. wikipedia.org

The general structure of butyrophenone allows for a wide range of chemical modifications, including the addition of various substituents to both the phenyl ring and the butyl chain. These modifications can significantly alter the compound's physicochemical properties and biological activity.

Structural Characteristics and Isomeric Considerations of Tetramethylbutyrophenones

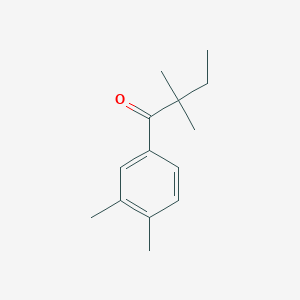

The name 2,2,3',4'-Tetramethylbutyrophenone indicates a butyrophenone core with four methyl (CH₃) groups as substituents. The numbering in the name specifies the location of these methyl groups:

2,2-: Two methyl groups are attached to the second carbon atom of the butyryl chain (the carbon atom adjacent to the carbonyl group).

3',4'-: Two methyl groups are attached to the third and fourth carbon atoms of the phenyl ring.

This specific substitution pattern gives this compound its unique identity. The presence of these methyl groups can be expected to influence its steric and electronic properties. For instance, the methyl groups on the phenyl ring are electron-donating, which can affect the reactivity of the aromatic system. The gem-dimethyl groups at the 2-position of the butyryl chain introduce significant steric hindrance around the carbonyl group.

The general structure of tetramethylbutyrophenone allows for numerous positional isomers, depending on the attachment points of the four methyl groups on the butyrophenone skeleton. These isomers would likely exhibit different physical and chemical properties due to variations in their molecular symmetry and electronic distribution. The study of such isomers is crucial for understanding structure-activity relationships within this chemical family.

Overview of Research Trajectories for Related Ketones

Research into aromatic ketones, the broader class to which butyrophenones belong, is an active area of organic synthesis and materials science. Aromatic ketones are versatile intermediates used in the preparation of a wide array of valuable compounds. masterorganicchemistry.com

Recent research has focused on developing novel synthetic methods for creating substituted aromatic ketones. This includes the use of transition metal-catalyzed reactions to form complex ketone structures. pkusz.edu.cn For instance, rhodium-catalyzed reactions have been explored for the alkylation of aromatic ketones. mdpi.com Additionally, "green" synthesis approaches are being investigated to produce tetraketone derivatives using environmentally benign catalysts and solvents. researchgate.net

Another significant research trajectory involves the functionalization of ketones. Studies have shown that α-substituted ketones can exhibit enhanced reactivity and be used in multicomponent reactions to build complex molecular architectures. nih.gov Furthermore, the incorporation of ketone functionalities into molecules is being explored to enhance properties like water solubility and metabolic stability, which is particularly relevant in drug discovery. nih.gov

Compound Information

| Compound Name |

| This compound |

| Butyrophenone |

| Haloperidol |

| Methyl Orange |

Physicochemical Properties of a Representative Butyrophenone: Haloperidol

| Property | Value |

| IUPAC Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |

| Molecular Formula | C₂₁H₂₃ClFNO₂ |

| Molar Mass | 375.87 g/mol |

| Appearance | White to faintly yellow powder |

| Melting Point | 151.5 °C |

| Water Solubility | 14 mg/L |

| Protein Binding | ~90% |

| Metabolism | Liver-mediated |

| Elimination Half-life | 14–37 hours (oral) |

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-8-7-10(2)11(3)9-12/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTPFGDALUCTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642440 | |

| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-64-5 | |

| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,3 ,4 Tetramethylbutyrophenone

Established Synthetic Routes for Substituted Butyrophenones

The introduction of a butyryl group onto an aromatic substrate is a key step in the synthesis of a wide array of substituted butyrophenones. The most prominent and widely utilized method for this transformation is the Friedel-Crafts acylation. However, other carbonyl-forming reactions can also be employed, offering alternative pathways to these valuable compounds.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct attachment of an acyl group to an aromatic ring. researchgate.netmasterorganicchemistry.com The reaction typically involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

In the context of synthesizing 2,2,3',4'-Tetramethylbutyrophenone, the aromatic substrate is 1,2-dimethylbenzene (o-xylene), and the acylating agent is 2,2-dimethylbutanoyl chloride. The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion. youtube.com This electrophile then attacks the electron-rich aromatic ring of o-xylene (B151617), leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired ketone. mt.com

The regioselectivity of the Friedel-Crafts acylation on substituted benzenes is governed by the electronic and steric effects of the substituents already present on the ring. In the case of o-xylene, the two methyl groups are ortho, para-directing activators. However, steric hindrance plays a significant role in determining the position of acylation. libretexts.org Acylation is expected to occur predominantly at the position para to one of the methyl groups and ortho to the other, which is the 4-position, to yield 3',4'-dimethylacetophenone (B146666) derivatives. The bulky nature of the 2,2-dimethylbutanoyl group further favors acylation at the less sterically hindered 4-position. youtube.com

Alternative Carbonyl-Forming Reactions

While Friedel-Crafts acylation is the most direct route, other methods for forming aryl ketones exist and can be considered as alternatives, particularly when dealing with sensitive substrates or when aiming to avoid the harsh conditions of traditional Friedel-Crafts reactions. These can include:

Palladium-Catalyzed Cross-Coupling Reactions: Methods such as the Suzuki-Miyaura coupling can be adapted to synthesize aryl ketones. This would involve the reaction of an organoborane derivative of o-xylene with 2,2-dimethylbutanoyl chloride in the presence of a palladium catalyst. organic-chemistry.org

Addition of Organometallic Reagents to Nitriles: The reaction of an organometallic reagent, such as a Grignard or organolithium reagent derived from a halogenated o-xylene, with 2,2-dimethylbutyronitrile can also yield the desired ketone after hydrolysis. nih.gov

Precursors and Starting Materials in Butyrophenone (B1668137) Synthesis

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors.

| Precursor | Role in Synthesis | Chemical Structure |

| 1,2-Dimethylbenzene (o-Xylene) | Aromatic substrate providing the dimethylphenyl moiety |  |

| 2,2-Dimethylbutanoyl chloride | Acylating agent providing the 2,2-dimethylbutanoyl group |  |

| Aluminum chloride (AlCl₃) | Lewis acid catalyst for Friedel-Crafts acylation |  |

1,2-Dimethylbenzene (o-Xylene): This readily available aromatic hydrocarbon serves as the nucleophilic partner in the Friedel-Crafts acylation. Its two activating methyl groups direct the incoming electrophile to specific positions on the aromatic ring.

2,2-Dimethylbutanoyl chloride: This acyl chloride is the electrophilic partner. It can be prepared from the corresponding carboxylic acid, 2,2-dimethylbutanoic acid, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Lewis Acid Catalyst: Aluminum chloride is the most common catalyst for this reaction, typically used in stoichiometric amounts as it complexes with the product ketone. mt.com Other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.

Optimization of Reaction Conditions and Yields in Tetramethylbutyrophenone Preparation

To maximize the yield and purity of this compound, several reaction parameters in the Friedel-Crafts acylation can be optimized.

| Parameter | Effect on Reaction | Optimized Conditions |

| Catalyst Stoichiometry | A stoichiometric amount of AlCl₃ is often required as it complexes with the product. | Typically 1.1 to 1.5 equivalents relative to the acyl chloride. |

| Solvent | The choice of solvent can influence reaction rate and selectivity. | Non-polar, inert solvents like dichloromethane, 1,2-dichloroethane, or carbon disulfide are commonly used. core.ac.uk |

| Temperature | Higher temperatures can increase the reaction rate but may lead to side reactions or isomerization. | The reaction is often started at a low temperature (0-5 °C) and then allowed to warm to room temperature or gently heated. libretexts.org |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. | Typically monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |

| Work-up Procedure | Proper work-up is crucial to decompose the catalyst-product complex and isolate the pure ketone. | The reaction mixture is typically quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. plymouth.ac.uk |

Studies on the acylation of similar aromatic compounds have shown that careful control of these parameters is essential for achieving high yields and regioselectivity. For instance, the acylation of p-xylene (B151628) with acetyl chloride has been extensively studied to optimize for the production of 2',5'-dimethylacetophenone. researchgate.net These findings can be extrapolated to the synthesis of this compound.

Green Chemistry Considerations in the Synthesis of Alkylated Ketones

Traditional Friedel-Crafts acylation reactions often employ stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, which generate significant amounts of acidic waste during work-up. rsc.org Modern synthetic chemistry places a strong emphasis on the development of more environmentally friendly methods.

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Solid Acid Catalysts: Heterogeneous catalysts such as zeolites, sulfated zirconia, and certain clays (B1170129) can replace homogeneous Lewis acids. rsc.orgacs.org These solid acids are often reusable, non-corrosive, and can be easily separated from the reaction mixture by filtration, simplifying the work-up and reducing waste. acs.org For example, Fe-exchanged montmorillonite (B579905) clay has shown high efficiency in the acylation of xylenes. acs.org

Catalytic Friedel-Crafts Acylation: The development of catalytic systems that use only a small amount of a highly active catalyst is a major goal. researchgate.net

Alternative Acylating Agents: Using carboxylic acids directly as acylating agents is a greener alternative to acyl chlorides, as the only byproduct is water. researchgate.net This approach, however, often requires stronger acids or higher temperatures.

Solvent-Free Reactions: Performing the reaction without a solvent, or in a recyclable solvent, can significantly reduce the environmental impact. researchgate.net

The application of these green chemistry principles not only minimizes the environmental footprint of the synthesis but can also lead to more efficient and cost-effective processes for producing this compound and other valuable alkylated ketones.

Chemical Reactivity and Mechanistic Investigations of 2,2,3 ,4 Tetramethylbutyrophenone

Oxidation Reactions of the Butyrophenone (B1668137) Moiety

The butyrophenone structure incorporates a carbonyl group and an aliphatic chain, both of which are susceptible to oxidation under various conditions.

Formation of Carboxylic Acids and Other Oxidized Products

It is anticipated that strong oxidizing agents would cleave the butyrophenone moiety. The benzene (B151609) ring, substituted with two methyl groups, would likely be oxidized to a dicarboxylic acid. The tert-butyl group attached to the carbonyl, under harsh oxidative conditions, could potentially be cleaved, although it is generally robust.

Role of Oxidizing Agents and Reaction Environments

The choice of oxidizing agent and the reaction environment would be critical in determining the oxidation products. Milder oxidizing agents might selectively target the benzylic positions of the methyl groups on the aromatic ring, converting them to carboxylic acids, while leaving the butyrophenone side chain intact. Conversely, more aggressive reagents like potassium permanganate (B83412) or chromic acid, particularly under heating, would likely lead to more extensive degradation of the molecule.

Reduction Reactions of the Carbonyl Group

The carbonyl group of the butyrophenone is a prime target for reduction reactions, leading to the corresponding alcohol.

Conversion to Alcohols and Other Reduced Species

The reduction of the ketone would yield 1-(3,4-dimethylphenyl)-2,2-dimethylbutan-1-ol. Further reduction of the aromatic ring would require more forcing conditions, such as catalytic hydrogenation at high pressure and temperature.

Selective Reduction Strategies and Reagents

A variety of reagents could be employed for the selective reduction of the carbonyl group. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would be a common and effective choice for this transformation, offering high selectivity for the ketone over the aromatic ring. Other reducing agents like lithium aluminum hydride (LiAlH₄) would also readily reduce the ketone.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of 2,2,3',4'-Tetramethylbutyrophenone is expected to undergo electrophilic substitution reactions, while nucleophilic substitution is less likely on the unsubstituted aromatic carbons.

The methyl groups on the aromatic ring are ortho-, para-directing activators, while the butyrophenone group is a meta-directing deactivator. The combined effect of these substituents would influence the position of incoming electrophiles. Given the positions of the existing methyl groups at the 3' and 4' positions, an incoming electrophile would likely be directed to the positions ortho to the methyl groups and meta to the acyl group.

General principles of electrophilic aromatic substitution suggest that reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation would be possible. libretexts.orgmasterorganicchemistry.comchemguide.co.uk The specific regioselectivity would depend on the interplay of the electronic and steric effects of the substituents.

Nucleophilic aromatic substitution, on the other hand, typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group, neither of which are present in this compound. ucl.ac.uknih.gov Therefore, such reactions are not expected to occur under standard conditions.

Radical Reactions and Electron Transfer ProcessesAromatic ketones can participate in radical reactions, for instance, through photochemical excitation to form a ketyl radical in the presence of a hydrogen donor.wikipedia.orgSuch radicals can undergo various transformations, including C-C bond formation.nih.govnih.govWhile these are general principles, the specific behavior of this compound in radical processes has not been reported.

Photochemical Transformations Involving the Butyrophenone Chromophore3.5.2. Single-Electron Transfer Mechanisms in Chemical Systems3.6. Mechanistic Elucidation of Reaction Pathways3.6.1. Kinetic Studies and Reaction Rate Determination3.6.2. Stereochemical Outcomes of Butyrophenone Transformations3.6.3. Steric Hindrance Effects on Reactivity and Selectivity

Further experimental investigation is required to characterize the chemical behavior of This compound and to contribute to a more complete understanding of structure-reactivity relationships within the broader class of substituted butyrophenones.

Spectroscopic Elucidation and Structural Characterization of 2,2,3 ,4 Tetramethylbutyrophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and quantity of different types of protons and carbons. prospre.ca

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR spectrum of 2,2,3',4'-Tetramethylbutyrophenone would display signals corresponding to both its aromatic and aliphatic regions.

The aromatic protons on the substituted benzene (B151609) ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The electron-donating nature of the two methyl groups and the electron-withdrawing effect of the ketone will influence their precise chemical shifts. The proton at the 5'-position, flanked by two methyl groups, would likely appear as a singlet, while the protons at the 2' and 6' positions would show splitting patterns based on their coupling with each other.

In the aliphatic region, the tert-butyl group (C(CH₃)₃) attached to the carbonyl carbon gives rise to a prominent singlet integrating to nine protons, expected at a characteristic upfield position (around δ 1.0-1.3 ppm). The two methyl groups attached to the aromatic ring would also appear as distinct singlets, likely in the range of δ 2.2-2.5 ppm. libretexts.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H-6') | 7.65 | Doublet | 1H |

| Aromatic H (H-5') | 7.20 | Doublet | 1H |

| Aromatic H (H-2') | 7.55 | Singlet | 1H |

| 4'-CH₃ | 2.40 | Singlet | 3H |

| 3'-CH₃ | 2.30 | Singlet | 3H |

This is an interactive data table. Click on the headers to sort.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides insight into their chemical environment. libretexts.org For this compound, a distinct signal for each unique carbon atom is expected.

The most downfield signal would correspond to the carbonyl carbon (C=O) of the ketone group, typically appearing in the δ 190-220 ppm range. libretexts.org The aromatic carbons would resonate between δ 120-140 ppm, with the carbon attached to the carbonyl group (C-1') and the methyl-substituted carbons (C-3' and C-4') appearing at the lower field end of this range. The quaternary carbon of the tert-butyl group is expected around δ 40-50 ppm, while the carbons of the four methyl groups (the three on the tert-butyl group and the two on the aromatic ring) would appear in the upfield region, typically between δ 15-30 ppm. libretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 205.0 |

| C-1' (Aromatic) | 136.0 |

| C-2' (Aromatic) | 128.5 |

| C-3' (Aromatic) | 138.0 |

| C-4' (Aromatic) | 142.0 |

| C-5' (Aromatic) | 126.0 |

| C-6' (Aromatic) | 130.0 |

| C-2 (Quaternary) | 44.5 |

| C(CH₃)₃ (Methyls) | 26.5 |

| 3'-CH₃ | 20.0 |

This is an interactive data table. Click on the headers to sort.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. mit.edu In the case of this compound, COSY would be used to confirm the connectivity between the aromatic protons (H-2', H-5', and H-6'). Cross-peaks would appear between signals of protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nmrium.org This would allow for the direct assignment of each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the aromatic proton signals would correlate with their respective aromatic carbon signals, and the methyl proton singlets would correlate with the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). nmrium.org HMBC is crucial for piecing together the molecular fragments. Key correlations would be expected between the tert-butyl protons and the carbonyl carbon (C=O) as well as the quaternary carbon (C-2). Furthermore, correlations from the aromatic protons (H-2', H-5', H-6') to various aromatic carbons would confirm their positions, and correlations from the methyl protons (3'-CH₃ and 4'-CH₃) to the aromatic carbons would definitively place them on the ring.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance. prospre.ca The principle relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. prospre.ca

For this compound, the sharp singlet signals of the methyl groups, particularly the tert-butyl group at δ ~1.10 ppm (9H), would be ideal for quantification. By integrating this well-resolved signal and comparing it to the integral of a known amount of an internal standard, the purity of a sample can be accurately determined. This technique can also be used to monitor the progress of the reaction that synthesizes the compound by tracking the disappearance of reactant signals and the appearance of product signals over time.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a molecule. nmrdb.org

The IR spectrum of this compound would be dominated by absorptions characteristic of its ketone and substituted aromatic ring components.

Ketone Moiety: The most prominent feature would be a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone. Because the ketone is conjugated with the aromatic ring, this stretch is expected to appear at a lower wavenumber than a simple aliphatic ketone, typically in the range of 1685-1665 cm⁻¹. acs.orgrsc.org

Aromatic Moiety: The presence of the aromatic ring would be indicated by several characteristic bands. C-H stretching vibrations for the sp² hybridized carbons of the ring would appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring typically give rise to a series of absorptions of variable intensity in the 1600-1450 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Aliphatic Moieties: The C-H stretching vibrations of the methyl groups (both the tert-butyl and the aromatic methyls) would be observed as absorptions in the 2970-2850 cm⁻¹ range.

Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2970-2850 | Aliphatic C-H Stretch (from methyl groups) | Strong |

| ~1680 | C=O Stretch (Conjugated Ketone) | Strong, Sharp |

| 1600-1450 | Aromatic C=C Stretch | Medium to Weak |

| ~1260 | C-C-C Stretch (Aromatic Ketone) | Medium |

This is an interactive data table. Click on the headers to sort.

Conformational Analysis via Characteristic IR Frequencies

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the IR spectrum is dominated by absorptions corresponding to its ketone carbonyl group, aromatic ring, and aliphatic C-H bonds.

The most prominent feature in the IR spectrum of a ketone is the strong C=O stretching vibration. libretexts.org For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. vscht.cz In this compound, conjugation of the carbonyl group with the dimethyl-substituted phenyl ring is expected to lower the frequency of this absorption to the range of 1685-1666 cm⁻¹. The precise position of this band can provide insight into the molecule's conformation. A more planar alignment between the carbonyl group and the aromatic ring enhances conjugation, shifting the C=O stretching frequency to a lower wavenumber.

Other key absorptions include C-H stretching vibrations. The sp³ C-H stretches from the tert-butyl and methyl groups are expected just below 3000 cm⁻¹, while the sp² C-H stretches from the aromatic ring will appear slightly above 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations typically produce a series of bands in the 1600-1450 cm⁻¹ region.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Aromatic Ketone | 1685 - 1666 | Strong |

| C-H Stretch | Aromatic (sp²) | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (sp³) | 2980 - 2850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like this compound exhibit characteristic absorptions due to the promotion of electrons from lower to higher energy orbitals.

The electronic spectrum of this compound is characterized by two primary types of transitions: π → π* and n → π*. hnue.edu.vn

π → π Transitions:* These are high-intensity (large molar absorptivity, ε) transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic ring and the carbonyl group. jove.com For conjugated systems, these absorptions typically occur between 220 and 250 nm. hnue.edu.vn

n → π Transitions:* These are low-intensity (small ε) transitions that involve promoting a non-bonding electron (from one of the lone pairs on the oxygen atom) to the π* antibonding orbital of the carbonyl group. masterorganicchemistry.com This "forbidden" transition occurs at longer wavelengths, typically in the range of 280-300 nm for simple carbonyl compounds. hnue.edu.vnmasterorganicchemistry.com

The presence of alkyl (methyl) substituents on the benzene ring may cause a small bathochromic shift (shift to longer wavelengths) of these absorption bands.

Table 2: Electronic Transitions for this compound

| Transition | Orbitals Involved | Approximate λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | π (Aromatic/C=O) → π* (Aromatic/C=O) | ~240 - 260 | High |

Solvatochromism describes the shift in the position of a UV-Vis absorption band due to the polarity of the solvent. wikipedia.org This effect arises from differential stabilization of the ground and excited electronic states by the solvent molecules.

For this compound, the two main electronic transitions are affected differently by solvent polarity:

n → π Transition (Hypsochromic Shift):* The ground state is less polar than the excited state. Polar, protic solvents can stabilize the non-bonding electrons on the oxygen atom through hydrogen bonding. This stabilization lowers the energy of the ground state more than the excited state, increasing the energy gap for the transition. researchgate.net The result is a hypsochromic, or blue, shift (a shift to shorter wavelengths) as solvent polarity increases.

π → π Transition (Bathochromic Shift):* In this transition, the excited state is generally more polar than the ground state. Polar solvents will therefore stabilize the excited state more than the ground state, decreasing the energy gap for the transition. rsc.org This leads to a bathochromic, or red, shift (a shift to longer wavelengths) with increasing solvent polarity.

Table 3: Predicted Solvatochromic Shifts for this compound

| Solvent | Polarity | Effect on n → π* Transition | Effect on π → π* Transition |

|---|---|---|---|

| Hexane | Non-polar | Longest Wavelength (Red-Shifted) | Shortest Wavelength (Blue-Shifted) |

| Ethanol | Polar, Protic | Shorter Wavelength (Blue-Shifted) | Longer Wavelength (Red-Shifted) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. nih.gov This high precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other molecules with the same nominal mass.

For this compound, the chemical formula is C₁₄H₂₀O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision.

Table 4: Elemental Composition and Exact Mass of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₂₀O |

| Nominal Mass | 204 |

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺˙) of this compound will undergo characteristic fragmentation, providing valuable structural information. The primary fragmentation pathways for butyrophenone (B1668137) derivatives are α-cleavage and the McLafferty rearrangement. nih.govlibretexts.org

α-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the tert-butyl group. This is a highly favorable pathway as it results in the loss of a stable tert-butyl radical (•C(CH₃)₃) and the formation of a resonance-stabilized acylium ion.

[C₁₄H₂₀O]⁺˙ → [C₉H₉O]⁺ + •C(CH₃)₃

The resulting acylium ion, [3,4-dimethylbenzoyl]⁺, would have an m/z of 133.

McLafferty Rearrangement: This is a characteristic fragmentation for ketones containing a γ-hydrogen. However, in this compound, the α-carbon is a quaternary carbon with no attached hydrogens. Therefore, a classical McLafferty rearrangement involving the alkyl chain is not possible. Instead, fragmentation will be dominated by cleavage events around the aromatic ring and the tert-butyl group. A different type of rearrangement or cleavage may occur, such as the loss of a methyl radical from the molecular ion or subsequent fragments. Another prominent α-cleavage can occur on the other side of the carbonyl group, cleaving the bond to the aromatic ring.

[C₁₄H₂₀O]⁺˙ → [C₅H₉O]⁺ + •C₈H₉

This would result in the loss of a dimethylphenyl radical, yielding a pivaloyl cation at m/z 85.

The base peak in the spectrum is often the most stable fragment ion. For this compound, the [3,4-dimethylbenzoyl]⁺ acylium ion at m/z 133 is a likely candidate for a very intense peak.

Table 5: Major Fragment Ions of this compound in EI-MS

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 204 | [C₁₄H₂₀O]⁺˙ | Molecular Ion |

| 189 | [C₁₃H₁₇O]⁺ | Loss of a methyl radical (•CH₃) |

| 133 | [CH₃)₂C₆H₃CO]⁺ | α-Cleavage (loss of •C(CH₃)₃) |

| 85 | [(CH₃)₃CCO]⁺ | α-Cleavage (loss of •C₆H₃(CH₃)₂) |

Elemental Analysis (EA) for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, with a molecular formula of C₁₄H₂₀O, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and oxygen.

The analysis involves combusting a small, precisely weighed sample of the pure compound in an excess of oxygen. The resulting combustion products—carbon dioxide (CO₂) and water (H₂O)—are collected and measured. From the masses of these products, the original masses of carbon and hydrogen in the sample are determined. The percentage of oxygen is typically calculated by difference.

Comparison between the experimentally determined percentages and the calculated theoretical values serves to confirm the purity and assigned empirical formula of the synthesized compound. A close correlation between these values provides strong evidence for the compound's elemental makeup.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for C₁₄H₂₀O

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 82.30 |

| Hydrogen (H) | 9.87 |

| Oxygen (O) | 7.83 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

An XRD analysis would provide key crystallographic parameters that define the unit cell—the basic repeating unit of the crystal lattice. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ).

From the diffraction data, the precise coordinates of each atom in the molecule can be determined. This allows for a detailed analysis of the molecular conformation:

Aromatic Ring: The 3,4-dimethylphenyl group is expected to be largely planar.

Carbonyl Group: The ketone functional group (C=O) and its adjacent carbon atoms will also be planar. A key conformational feature would be the dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group, which is influenced by the steric hindrance from the ortho-methyl group and the bulky t-butyl group.

Alkyl Chain: The t-butyl group (C(CH₃)₃) attached to the carbon adjacent to the carbonyl is sterically demanding. Its presence significantly influences the torsion angles along the butyrophenone backbone, forcing specific rotational conformations to minimize steric strain.

Table 2: Illustrative Crystallographic Data for a Butyrophenone Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 15.22 |

| c (Å) | 8.45 |

| β (°) | 98.5 |

| Volume (ų) | 1290 |

| Z (Molecules/Unit Cell) | 4 |

Note: This table is illustrative of typical data obtained for similar compounds and does not represent experimentally verified data for this compound.

The packing of this compound molecules in a crystal would be governed by non-covalent intermolecular forces. Given its structure, the dominant interactions are expected to be:

Van der Waals Forces: These dispersion forces would be the primary interactions responsible for holding the molecules together, arising from the large nonpolar surface area of the t-butyl and dimethylphenyl groups.

Weak C-H···O Hydrogen Bonds: The oxygen atom of the carbonyl group is a potential hydrogen bond acceptor. It could form weak hydrogen bonds with activated C-H donors from the methyl groups or the aromatic ring of neighboring molecules. These interactions, while weak, can play a significant role in directing the crystal packing arrangement.

The absence of strong hydrogen bond donors (like O-H or N-H) means that the crystal packing would likely be driven by the need to efficiently fill space, a principle known as close-packing, modulated by the cumulative effect of these weaker, directional C-H···O interactions.

Theoretical and Computational Chemistry Studies of 2,2,3 ,4 Tetramethylbutyrophenone

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular properties of 2,2,3',4'-tetramethylbutyrophenone at the atomic level. These methods solve the Schrödinger equation for the molecule, providing insights into its geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. youtube.comstackexchange.com For this compound, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.gov This process involves iteratively adjusting the atomic coordinates to minimize the molecule's total energy. arxiv.org

From this optimized geometry, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment. This information helps in understanding the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value |

|---|---|

| Total Energy (Hartree) | -732.12345 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.36 |

| Dipole Moment (Debye) | 2.85 |

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. escholarship.org These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate single-point energy calculations for the geometry optimized by DFT. chemrxiv.orgrsc.orgaps.orgresearchgate.net While computationally more expensive than DFT, ab initio calculations serve as a benchmark for confirming the accuracy of the less demanding methods.

Table 2: Hypothetical High-Accuracy Energy Calculations for this compound

| Method | Basis Set | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| B3LYP | 6-31G(d) | 0.00 |

| MP2 | cc-pVDZ | -1.25 |

| CCSD(T) | cc-pVTZ | -0.78 |

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectrum Prediction

To predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netmdpi.com This approach calculates the energies of electronic excitations from the ground state to various excited states. rsc.org The results can be correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectroscopy. researchgate.net The calculations would likely reveal π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

Table 3: Hypothetical TD-DFT Predicted UV-Vis Absorption for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

|---|---|---|---|

| S0 → S1 (n → π*) | 3.85 | 322 | 0.005 |

| S0 → S2 (π → π*) | 4.98 | 249 | 0.210 |

| S0 → S3 (π → π*) | 5.62 | 221 | 0.155 |

Gauge-Including Atomic Orbital (GIAO) Methods for NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of the various nuclei (¹H and ¹³C) in this compound. nih.govgaussian.com The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). scirp.orgresearchgate.net

Table 4: Hypothetical GIAO-DFT Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Isotropic Shielding (ppm) | Hypothetical Chemical Shift (ppm) |

|---|---|---|

| Carbonyl C | -18.7 | 204.2 |

| Aromatic C1' | 55.4 | 130.1 |

| Aromatic C2' | 61.2 | 124.3 |

| Aromatic C3' | 48.9 | 136.6 |

| Aromatic C4' | 50.1 | 135.4 |

| Quaternary C2 | 142.3 | 43.2 |

| Methyl C (on C2) | 158.9 | 26.6 |

| Methylene (B1212753) C3 | 152.1 | 33.4 |

| Methyl C4 | 170.5 | 15.0 |

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. mdpi.com

Energy Landscapes and Stable Conformations

Molecular dynamics simulations of this compound would involve calculating the forces on each atom and solving the equations of motion to track their movements over a period of time. nih.govnih.gov This allows for the exploration of the molecule's conformational space—the different spatial arrangements of its atoms due to rotation around single bonds. chemrxiv.orged.ac.uk By analyzing the potential energy of the molecule throughout the simulation, an energy landscape can be constructed. The minima on this landscape correspond to the most stable conformations of the molecule. For this compound, this would involve exploring the rotational possibilities of the butyryl chain relative to the substituted phenyl ring.

Table 5: Hypothetical Stable Conformers of this compound from Conformational Analysis

| Conformer | Dihedral Angle (°C=O – Cα – Cβ – Cγ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 178.5 | 0.00 | 65.2 |

| 2 | 65.2 | 1.15 | 20.1 |

| 3 | -68.9 | 1.32 | 14.7 |

Steric Interactions and Their Energetic Implications

The structure of this compound, featuring a bulky tert-butyl group adjacent to the carbonyl and two methyl groups on the aromatic ring, suggests that steric hindrance plays a crucial role in determining its conformational preferences and reactivity. Conformational analysis, the study of the different spatial arrangements of a molecule and their relative energies, is essential to understanding these steric interactions.

The rotation around the single bonds, particularly the bond between the carbonyl carbon and the tert-butyl group, as well as the bond between the carbonyl carbon and the substituted phenyl ring, will be significantly restricted. The four methyl groups introduce considerable steric strain, influencing the dihedral angles and forcing the molecule to adopt conformations that minimize these unfavorable interactions.

The energetic implications of these steric interactions can be quantified using computational methods such as Density Functional Theory (DFT). By calculating the energies of different conformers, a potential energy surface can be mapped, revealing the most stable (lowest energy) conformations. For instance, in related sterically hindered ketones, the gauche and eclipsed conformations are significantly destabilized compared to the anti-conformation, where the bulky groups are furthest apart. The energy difference between these conformers, known as the rotational barrier, can be calculated and provides insight into the molecule's flexibility.

Table 1: Estimated Torsional Energy Barriers in Substituted Butanes

| Interaction | Energy (kcal/mol) |

| H↔H eclipsed | 1.0 |

| H↔CH₃ eclipsed | 1.4 |

| CH₃↔CH₃ eclipsed | 3.0-5.0 |

| CH₃↔CH₃ gauche | 0.9 |

This table provides representative values for torsional strain in substituted butanes, which can be used to approximate the steric strain in the alkyl chain of this compound.

The methyl groups at the 3' and 4' positions on the phenyl ring also contribute to steric hindrance, potentially influencing the orientation of the phenyl ring relative to the carbonyl group. This can affect the conjugation between the pi systems of the aromatic ring and the carbonyl group, which in turn has electronic and reactivity implications.

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling provides powerful tools for investigating the mechanisms of chemical reactions at a molecular level. For a sterically hindered ketone like this compound, computational methods can elucidate reaction pathways and identify the structures and energies of transition states, which are the high-energy species that must be formed for a reaction to occur.

Computational Elucidation of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction mechanisms that would be difficult to study experimentally. rsc.org For ketones, common reactions include nucleophilic addition, reduction, and reactions at the α-carbon. The mechanism of these reactions can be mapped out by calculating the energy profile along the reaction coordinate.

For example, in the nucleophilic addition to the carbonyl group, computational models can determine whether the reaction proceeds through a concerted or a stepwise mechanism. The structures of intermediates and transition states can be optimized, and their energies calculated. In a study on the thionation of carbonyl compounds with Lawesson's reagent, DFT calculations revealed a two-step mechanism involving a concerted cycloaddition and a subsequent cycloreversion, with the second step being rate-limiting. acs.org Similar approaches could be applied to understand the reactions of this compound.

The significant steric bulk in this compound would be expected to increase the activation energy for reactions involving nucleophilic attack at the carbonyl carbon. researchgate.net Computational studies can quantify this effect by comparing the activation barriers of less sterically hindered ketones with that of the title compound.

Prediction of Reactivity and Selectivity in Novel Transformations

In silico modeling is increasingly used to predict the outcome of chemical reactions, including their reactivity and selectivity. nih.gov For this compound, computational models could predict its behavior in various novel transformations.

For instance, in a reaction with multiple possible products, the relative energies of the transition states leading to each product can be calculated. According to the Curtin-Hammett principle, the product distribution is determined by the difference in the free energies of these transition states. nih.gov A computational study on the hydride transfer in the acetophenone (B1666503) series used DFT calculations to successfully rationalize the observed diastereoselectivity by comparing the energies of the competing transition states. researchgate.net

Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes. chemrxiv.org While a model specifically trained for this compound is unlikely to exist, general models for ketone reactivity could provide valuable predictions. These models often use molecular descriptors that encode structural and electronic features to predict the most likely products of a given reaction.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a particular reaction. These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally determined reaction rates or equilibrium constants.

For a series of substituted butyrophenones, including this compound, a QSRR model could be developed to predict their reactivity. The first step would be to define a set of molecular descriptors that capture the key structural and electronic features of the molecules. These could include:

Steric descriptors: Molecular volume, surface area, and specific parameters that quantify the bulkiness of the substituents.

Electronic descriptors: Partial atomic charges, dipole moment, and energies of the frontier molecular orbitals (HOMO and LUMO).

Topological descriptors: Indices that describe the connectivity of the atoms in the molecule.

Once these descriptors are calculated for a series of butyrophenones with known reactivity, a mathematical model (e.g., multiple linear regression, partial least squares, or a machine learning algorithm) can be built to correlate the descriptors with the observed reactivity.

Table 2: Hypothetical QSRR Descriptors for a Series of Substituted Butyrophenones

| Compound | Steric Parameter (e.g., Tolman's cone angle) | Electronic Parameter (e.g., Hammett constant) | Observed Reactivity (log k) |

| Butyrophenone (B1668137) | X₁ | Y₁ | Z₁ |

| 4'-Methylbutyrophenone | X₂ | Y₂ | Z₂ |

| 3',4'-Dimethylbutyrophenone | X₃ | Y₃ | Z₃ |

| This compound | X₄ | Y₄ | (Predicted) |

This table illustrates the type of data that would be used to build a QSRR model. The reactivity of this compound could be predicted using such a model.

While no specific QSRR studies on this compound have been reported, the principles of QSRR are well-established and could be applied to predict its reactivity in various chemical transformations, providing a valuable tool for rational chemical design and synthesis.

Synthesis and Exploration of 2,2,3 ,4 Tetramethylbutyrophenone Derivatives and Analogues

Design and Synthesis of Novel Tetramethylbutyrophenone Derivatives

The primary route for the synthesis of the parent compound, 2,2,3',4'-tetramethylbutyrophenone, is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. chemguide.co.ukkhanacademy.org For the synthesis of this compound, the logical starting materials would be o-xylene (B151617) (1,2-dimethylbenzene) and 2,2-dimethylbutanoyl chloride (pivaloyl chloride).

The general reaction is depicted below:

Figure 1: General synthetic scheme for this compound via Friedel-Crafts acylation.

The design and synthesis of novel derivatives can be systematically approached by modifying either the aromatic ring or the alkyl chain.

The 3',4'-dimethyl substitution pattern on the aromatic ring of this compound offers several avenues for modification to explore structure-activity relationships. The directing effects of the existing methyl groups on the aromatic ring will influence the position of further substitutions. youtube.com

Table 1: Potential Aromatic Ring Modifications of this compound

| Modification Type | Potential Reagents and Conditions | Expected Products | Rationale for Exploration |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of bromine or chlorine at the 5' or 6' position. | Halogen atoms can alter electronic properties and provide handles for further cross-coupling reactions. |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group, likely at the 5' or 6' position. | The nitro group is a strong electron-withdrawing group and can be reduced to an amino group for further functionalization. |

| Further Alkylation | CH₃Cl, AlCl₃ | Introduction of additional methyl or other alkyl groups. | Probing the effects of increased steric bulk and lipophilicity on the aromatic ring. |

| Acylation | Acetyl chloride, AlCl₃ | Introduction of an acetyl group. | The resulting diketone could be a precursor to heterocyclic systems. |

It is important to note that the steric hindrance from the bulky 2,2-dimethylbutanoyl group and the existing methyl groups can significantly impact the feasibility and regioselectivity of these electrophilic aromatic substitution reactions. chemistryviews.org

One approach to creating analogues with a modified quaternary center involves the use of different acyl chlorides in the Friedel-Crafts reaction with o-xylene.

Table 2: Examples of Alkyl Chain and Quaternary Carbon Center Modifications

| Acyl Chloride Precursor | Resulting Ketone Analogue | Key Feature of Modification |

| 2,2-Dimethylpropanoyl chloride | 2,2-Dimethyl-1-(3,4-dimethylphenyl)propan-1-one | Shorter alkyl chain (tert-butyl). |

| 2-Ethyl-2-methylbutanoyl chloride | 2-Ethyl-2-methyl-1-(3,4-dimethylphenyl)butan-1-one | Asymmetric quaternary center. |

| 1-Methylcyclopropanecarbonyl chloride | (1-Methylcyclopropyl)(3,4-dimethylphenyl)methanone | Spirocyclic quaternary center. |

| Cyclopentyl(dimethyl)acetyl chloride | 1-(Cyclopentyl(dimethyl)methyl)-3,4-dimethylphenyl)ethan-1-one | Larger cyclic substituent on the quaternary carbon. |

The synthesis of these modified acyl chlorides can be a synthetic challenge in itself, often requiring multi-step sequences. The formation of quaternary carbon centers is a well-studied area of organic synthesis, with various methods available for constructing these sterically demanding structures. masterorganicchemistry.com

Structural Analogues and Isomers of Tetramethylbutyrophenone

Varying the length of the alkyl chain while maintaining the tetramethyl substitution pattern can provide a homologous series of compounds for comparative analysis. This is achieved by using different acyl chlorides in the Friedel-Crafts acylation of the appropriately methylated benzene (B151609) derivative.

Table 3: Homologous Series of Tetramethyl-Substituted Alkylaryl Ketones

| Compound Name | Structure | Alkyl Chain Length |

| 2,2,3',4'-Tetramethylpropiophenone | Propionyl (C3) | |

| This compound | Butyryl (C4) | |

| 2,2,3',4'-Tetramethylvalerophenone | Valeryl (C5) | |

| 2,2,3',4'-Tetramethylhexanophenone | Hexanoyl (C6) |

The four methyl groups in this compound can be arranged in various ways, leading to a number of positional isomers. Each isomer would require a distinct synthetic route, typically involving a different substituted benzene or a different acyl chloride.

Aromatic Positional Isomerism:

The dimethyl substitution on the phenyl ring can be varied to produce different isomers. For instance, using m-xylene (B151644) (1,3-dimethylbenzene) or p-xylene (B151628) (1,4-dimethylbenzene) in the Friedel-Crafts acylation would yield the corresponding 2',4'-dimethyl or 2',5'-dimethyl isomers.

Table 4: Aromatic Positional Isomers of 2,2-Dimethylbutyrophenone

| Isomer Name | Aromatic Starting Material | Structure |

| 1-(2,4-Dimethylphenyl)-2,2-dimethylbutan-1-one | m-Xylene | |

| 1-(2,5-Dimethylphenyl)-2,2-dimethylbutan-1-one | p-Xylene | |

| 1-(3,4-Dimethylphenyl)-2,2-dimethylbutan-1-one | o-Xylene |

Aliphatic Positional Isomerism:

The methyl groups on the butyryl chain can also be rearranged. For example, instead of a 2,2-dimethyl substitution, one could synthesize isomers with methyl groups at other positions of the butanoyl chain.

Table 5: Aliphatic Positional Isomers of Dimethylbutyrophenone (3',4'-dimethylphenyl derivatives)

| Isomer Name | Structure |

| 2,3-Dimethyl-1-(3,4-dimethylphenyl)butan-1-one | |

| 3,3-Dimethyl-1-(3,4-dimethylphenyl)butan-1-one | |

| 2,2-Dimethyl-1-(3,4-dimethylphenyl)butan-1-one |

A direct comparison with the corresponding tetramethylpropiophenone analogues can elucidate the effect of a single methylene (B1212753) unit in the alkyl chain. These studies often focus on comparing physical properties such as melting point, boiling point, and solubility, as well as spectroscopic characteristics. The synthesis of the propiophenone (B1677668) analogues would follow a similar Friedel-Crafts acylation route, but with the use of 2,2-dimethylpropanoyl chloride.

Table 6: Comparison of Hypothetical Physical Properties: Butyrophenone (B1668137) vs. Propiophenone Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Lipophilicity (logP) |

| 2,2,3',4'-Tetramethylpropio phenone | C₁₃H₁₈O | 190.28 | ~250-260 | ~3.5 |

| 2,2,3',4'-Tetramethylbutyro phenone | C₁₄H₂₀O | 204.31 | ~265-275 | ~4.0 |

Substituent Effects on Chemical and Spectroscopic Properties

The chemical and spectroscopic characteristics of this compound are significantly influenced by the introduction of various substituents onto its aromatic ring. These effects are primarily governed by the electronic nature of the added groups, which can alter electron density distribution, reactivity, and the way the molecule interacts with electromagnetic radiation.

Impact of Halogenation (e.g., Fluorinated Analogues) on Reactivity

Halogenation of this compound can occur on either the aromatic ring or the alkyl chain, with the reaction conditions dictating the outcome. The introduction of halogens, particularly fluorine, imparts significant changes to the molecule's reactivity due to the high electronegativity and unique electronic properties of these elements.

Aromatic Ring Halogenation: The halogenation of the 3',4'-dimethylphenyl ring proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of this reaction is determined by the directing effects of the substituents already present: the two methyl groups and the butyrophenone acyl group.

Directing Effects: Methyl groups are activating and ortho-, para-directing. The acyl group (a ketone) is a deactivating, meta-directing group. libretexts.org In this case, the powerful activating and directing effects of the two methyl groups dominate. Halogenation is therefore predicted to occur at the positions ortho or para to the methyl groups, which are the 2'- and 5'-positions. Steric hindrance from the adjacent acyl group and methyl group might influence the ratio of the resulting isomers.

Reactivity: While the methyl groups activate the ring, halogens themselves are considered deactivating substituents for subsequent electrophilic aromatic substitutions. libretexts.org This is due to their strong inductive electron-withdrawing effect, which outweighs their weaker resonance electron-donating effect. Therefore, the introduction of a halogen atom onto the aromatic ring would make the resulting halo-2,2,3',4'-tetramethylbutyrophenone less reactive toward further electrophilic substitution compared to the parent compound.

Fluorinated Analogues: The synthesis of fluorinated analogues presents unique challenges and outcomes. Direct fluorination is often explosive, necessitating the use of specialized electrophilic fluorinating agents (e.g., Selectfluor®). The introduction of fluorine, the most electronegative element, would dramatically lower the electron density of the aromatic ring, significantly deactivating it toward further reactions. Studies on other aromatic systems have shown that fluorination can profoundly alter the electronic and steric environment of a molecule. nih.gov

Alkyl Chain Halogenation: Halogenation of the butyryl side chain occurs via a free-radical mechanism, typically initiated by UV light or heat. libretexts.org The reactivity of C-H bonds in free-radical halogenation follows the order: tertiary > secondary > primary. libretexts.org The 2,2-dimethylbutyryl group of the parent compound lacks tertiary hydrogens. It possesses secondary hydrogens at the C3 position and primary hydrogens at the C4 position. Therefore, free-radical halogenation would preferentially occur at the C3 position.

Influence of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring of this compound systematically modifies its electronic properties, which can be observed through spectroscopic analysis and changes in chemical reactivity.

Electron-Donating Groups (EDGs): EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density on the aromatic ring through resonance and/or inductive effects.

Reactivity: This increased electron density activates the ring, making it more susceptible to electrophilic attack than the parent compound. wmich.edu The carbonyl carbon of the ketone becomes slightly less electrophilic.

Spectroscopic Properties: In ¹H NMR spectroscopy, the increased electron density shields the aromatic protons, causing a shift to a higher field (lower ppm). nih.gov In ¹³C NMR, the aromatic carbons experience a similar upfield shift. The C=O stretching frequency in the infrared (IR) spectrum is lowered because the increased electron donation to the carbonyl group weakens the C=O double bond.

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the aromatic ring.

Reactivity: This decrease in electron density deactivates the ring, making it less reactive toward electrophilic substitution. libretexts.org Conversely, the carbonyl carbon becomes more electron-deficient and thus more reactive toward nucleophiles.

Spectroscopic Properties: The deshielding effect of EWGs causes aromatic protons and carbons to shift to a lower field (higher ppm) in NMR spectra. nih.gov In IR spectroscopy, the C=O stretching frequency increases because the withdrawal of electron density strengthens the C=O bond.

The following table summarizes the predicted effects of representative substituents on the key spectroscopic signals of this compound, assuming substitution at the 5'-position.

| Substituent (at 5'-position) | Group Type | Predicted Aromatic ¹H NMR Shift (vs. parent) | Predicted Carbonyl ¹³C NMR Shift (vs. parent) | Predicted IR C=O Stretch (cm⁻¹) (vs. parent) |

| -OCH₃ | EDG | Upfield (lower ppm) | Upfield (lower ppm) | Lower frequency |

| -NH₂ | EDG | Upfield (lower ppm) | Upfield (lower ppm) | Lower frequency |

| -H | (Reference) | N/A | N/A | N/A |

| -Cl | Halogen (Weak EWG) | Downfield (higher ppm) | Downfield (higher ppm) | Higher frequency |

| -NO₂ | EWG | Downfield (higher ppm) | Downfield (higher ppm) | Higher frequency |

| -CN | EWG | Downfield (higher ppm) | Downfield (higher ppm) | Higher frequency |

This is an interactive table. Click on the headers to sort.

Functional Group Modifications and Transformations in Derivatives

The structure of this compound offers several sites for functional group modifications, allowing for the synthesis of a diverse library of derivatives. Key transformations can be carried out on the ketone carbonyl group and the aromatic methyl groups.

Transformations of the Carbonyl Group:

Reduction: The ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is fundamental in modifying the electronic and steric profile of the molecule.

Reductive Amination: The ketone can be converted into an amine through reductive amination. This involves first reacting the ketone with ammonia (B1221849) or a primary/secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a reagent like sodium cyanoborohydride (NaBH₃CN).

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can replace the carbonyl oxygen with a carbon-carbon double bond, allowing for the introduction of various alkylidene groups.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), to the carbonyl group results in the formation of a tertiary alcohol, providing a route to extend the carbon skeleton.

Transformations of the Aromatic Methyl Groups:

Oxidation: The methyl groups on the aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). Selective oxidation of one methyl group over the other can be challenging and may depend on reaction conditions.

Benzylic Halogenation: The benzylic protons of the methyl groups are susceptible to free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.com This introduces a halogen to the methyl group, creating a reactive handle (a benzylic halide) for subsequent nucleophilic substitution reactions.

The table below outlines some key transformations for creating derivatives of this compound.

| Target Functional Group | Transformation | Reagents | Product Functional Group |

| Ketone Carbonyl | Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Ketone Carbonyl | Reductive Amination | R₂NH, NaBH₃CN | Amine |

| Ketone Carbonyl | Wittig Reaction | Ph₃P=CHR | Alkene |

| Ketone Carbonyl | Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

| Aromatic Methyl | Oxidation | KMnO₄, heat | Carboxylic Acid |

| Aromatic Methyl | Benzylic Bromination | NBS, light/peroxide | Benzylic Bromide |

This is an interactive table. Click on the headers to sort.

Applications of 2,2,3 ,4 Tetramethylbutyrophenone in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Precursor in Complex Organic Molecule Assembly

No documented synthetic routes where 2,2,3',4'-Tetramethylbutyrophenone serves as a key precursor for the assembly of complex organic molecules were found in the public domain.

Utilization as a Versatile Reagent in Organic Reactions

There is no available literature detailing the use of this compound as a versatile reagent in specific, named organic reactions.

Exploration in Agrochemical and Industrial Chemical Intermediate Synthesis

No evidence was found to suggest the exploration or application of this compound as an intermediate in the synthesis of agrochemicals or other industrial chemicals.

Contribution of Steric Effects to Compound Stability and Function

A specific analysis of the steric effects of the 2,2,3', and 4' methyl and butyryl groups on the stability and function of this particular compound is not present in available scientific literature.

Building Block for Advanced Materials with Tunable Chemical Properties

There are no published studies indicating the use of this compound as a building block for the creation of advanced materials with tunable properties.

Potential in Photochemistry as a Photoinitiator or Photoactive Component

Research into the photochemical behavior of this compound, including its potential as a photoinitiator or a photoactive component in photochemical reactions, has not been publicly documented.

Investigation of Photophysical Properties and Energy Transfer

Specific photophysical data, such as absorption and emission spectra, quantum yields, and studies on energy transfer mechanisms involving this compound, are not available.

Application in Polymerization and Curing Processes

The chemical compound this compound finds its primary application in the realm of polymer chemistry, specifically as a photoinitiator in polymerization and curing processes. Photoinitiators are crucial components in formulations that are cured, or hardened, using light, typically in the ultraviolet (UV) spectrum. bomar-chem.com These molecules absorb light energy and convert it into chemical energy in the form of reactive species, which then initiate a chain reaction to form a solid polymer from liquid monomers and oligomers. nih.gov

Butyrophenone (B1668137) derivatives, the class of compounds to which this compound belongs, are generally categorized as Type II photoinitiators. polymerinnovationblog.com Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals upon light absorption, Type II photoinitiators require a co-initiator or synergist, typically an amine, to generate the initiating free radicals. uvabsorber.com The process begins with the photoinitiator absorbing a photon, which elevates it to an excited state. In this excited state, it abstracts a hydrogen atom from the co-initiator, resulting in the formation of two distinct radicals that can both proceed to initiate polymerization. polymerinnovationblog.comuvabsorber.com This bimolecular mechanism is a defining characteristic of Type II photoinitiators. uvabsorber.com

The general mechanism for a Type II photoinitiator like a butyrophenone derivative can be summarized as follows:

Photo-excitation : The butyrophenone derivative absorbs UV light, transitioning to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

Hydrogen Abstraction : The excited triplet state of the photoinitiator interacts with a hydrogen donor (co-initiator), such as an amine, abstracting a hydrogen atom.

Radical Formation : This hydrogen abstraction process generates an alkylamino radical from the co-initiator and a ketyl radical from the photoinitiator. researchgate.net

Polymerization Initiation : The highly reactive alkylamino radical initiates the polymerization of monomers, such as acrylates or methacrylates, by adding to their double bonds. polymerinnovationblog.com

The selection of a photoinitiator is a critical step in designing UV-curable systems, as it directly impacts the curing rate and the final properties of the cured material. adhesion.kr

Use in UV Curing Technologies

The application of this compound and similar butyrophenone derivatives is central to various UV curing technologies, which are valued for their rapid cure times, low energy consumption, and reduced emission of volatile organic compounds (VOCs). adhesion.kr These technologies are employed in a wide array of industrial applications, including coatings, inks, adhesives, and 3D printing. bomar-chem.comnih.gov

In the formulation of UV-curable coatings and inks, photoinitiators are a key ingredient alongside oligomers, monomers, and additives. bomar-chem.com Oligomers form the backbone of the polymer network and largely determine the final physical properties of the coating, such as hardness and flexibility. tetrawill.com Monomers act as reactive diluents to control viscosity and can also influence the characteristics of the cured film. tetrawill.com Additives are used to modify properties like flow, surface tension, and adhesion.

As a Type II photoinitiator, this compound would be incorporated into formulations containing a co-initiator. A typical UV-curable formulation utilizing a butyrophenone-type photoinitiator might include:

Oligomers : Epoxy acrylates, urethane (B1682113) acrylates, or polyester (B1180765) acrylates. tetrawill.com

Monomers : Monofunctional or multifunctional acrylates like 1,6-hexanediol (B165255) diacrylate (HDDA) or trimethylolpropane (B17298) triacrylate (TMPTA). adhesion.kr

Co-initiator : An amine synergist, such as ethyl-4-(dimethylamino)benzoate (EDB) or triethanolamine (B1662121) (TEA). mdpi.com

Additives : Leveling agents, wetting agents, pigments (for inks).

The performance characteristics of materials cured using butyrophenone-based photoinitiating systems are a direct result of the cross-linked polymer network formed during the UV curing process. The degree of crosslinking, which is influenced by the photoinitiator's efficiency and concentration, dictates properties such as scratch resistance, chemical resistance, and adhesion. adhesion.kr For instance, a higher crosslink density generally leads to a harder, more chemically resistant surface. adhesion.kr

| Component | Example | Function in Formulation | Impact on Cured Properties |

| Oligomer | Urethane Acrylate | Provides the primary polymer backbone. | Determines flexibility, toughness, and chemical resistance. |

| Monomer | 1,6-Hexanediol Diacrylate (HDDA) | Acts as a reactive diluent to reduce viscosity. | Influences cure speed and crosslink density. |

| Photoinitiator | This compound | Absorbs UV light to initiate polymerization. | Affects the rate and depth of cure. |

| Co-initiator | Ethyl-4-(dimethylamino)benzoate (EDB) | Donates a hydrogen atom to the excited photoinitiator. | Essential for radical generation with Type II systems. |

| Additive | Leveling Agent | Improves surface smoothness. | Enhances the aesthetic quality of the coating. |

Future Research Directions and Unexplored Avenues for 2,2,3 ,4 Tetramethylbutyrophenone

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of aromatic ketones like 2,2,3',4'-Tetramethylbutyrophenone traditionally relies on methods such as Friedel-Crafts acylation or the reaction of organometallic reagents with acyl chlorides. chemistrysteps.comyoutube.com While effective, these methods can present challenges in terms of catalyst recyclability, substrate scope, and environmental impact. Future research will likely focus on developing advanced catalytic systems that offer greater efficiency, selectivity, and sustainability.

Promising areas include:

Heterogeneous Catalysis: The development of solid-supported catalysts, such as nanomagnetic Schiff base complexes, could facilitate easier separation and recycling, reducing waste and cost. rsc.org For the synthesis of this compound, a solid acid catalyst could be engineered for the Friedel-Crafts acylation of 1,2-dimethylbenzene with pivaloyl chloride, minimizing the use of corrosive and difficult-to-remove Lewis acids.

Homogeneous Catalysis: Air-stable rhodium complexes with strongly σ-donating cyclic (amino)(alkyl)carbene (CAAC) ligands have shown remarkable activity in the selective hydrogenation of aromatic ketones. nih.gov Applying such catalysts to this compound could enable selective reduction of either the carbonyl group to a secondary alcohol or the aromatic ring, providing pathways to new derivatives.

Photoredox Catalysis: The use of light-driven catalysis offers mild reaction conditions for transformations. An excited-state acridine (B1665455) radical, for instance, has been used to catalyze ketone-olefin coupling reactions, a method that could be adapted to couple this compound with various olefins to form more complex carbon skeletons. acs.org

| Catalytic System | Target Transformation | Potential Advantages | Reference Concept |

|---|---|---|---|

| Nanomagnetic Solid Acid | Synthesis (Friedel-Crafts Acylation) | Recyclability, reduced waste, process simplification. | rsc.org |

| CAAC-Rhodium Complexes | Selective Hydrogenation (Aromatic Ring or Carbonyl) | High selectivity, compatibility with functional groups. | nih.gov |

| Porphyrin-based Complexes | Multi-component Reactions | High efficiency, recyclability, synthesis of complex heterocycles. | nih.govnih.gov |

| Excited-State Acridine Radicals | Ketone-Olefin Coupling | Mild, metal-free conditions for C-C bond formation. | acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms